molecular formula C21H22N2O6 B2361364 Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-76-4

Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Cat. No.: B2361364
CAS No.: 868224-76-4
M. Wt: 398.415
InChI Key: PNPSWKNCPDJKQN-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is a useful research compound. Its molecular formula is C21H22N2O6 and its molecular weight is 398.415. The purity is usually 95%.
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Biological Activity

Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, with the molecular formula C21H22N2O6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC21H22N2O6
Molecular Weight398.415 g/mol
IUPAC NameThis compound
PurityTypically ≥ 95%

Research has indicated that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cancer proliferation and neurological disorders. The presence of the furan moiety suggests potential interactions with biological membranes, enhancing cellular uptake.

Biological Activity

  • Anticancer Properties :
    • This compound has shown promising results in inhibiting the growth of cancer cell lines. Its mechanism may involve the inhibition of specific kinases that are crucial for tumor growth and survival.
    • A study demonstrated that derivatives of isoquinoline exhibited selective cytotoxicity against human cancer cells, suggesting a similar potential for this compound .
  • Neuroprotective Effects :
    • The compound's structural features may confer neuroprotective properties, potentially through modulation of neuroinflammatory pathways. Research indicates that isoquinoline derivatives can influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity :
    • Preliminary investigations have suggested that this compound may possess antimicrobial properties, particularly against certain bacterial strains. This aspect warrants further exploration to establish its efficacy and mechanism .

Case Study 1: Anticancer Activity

A recent study evaluated the effectiveness of various isoquinoline derivatives on cancer cell lines, revealing that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation in vitro. The IC50 values obtained were comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotection

In a model of neuroinflammation, a related compound demonstrated the ability to reduce pro-inflammatory cytokine levels significantly. This suggests that this compound could similarly modulate inflammatory responses in neural tissues .

Properties

IUPAC Name

ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-3-27-21(26)14(2)29-18-8-4-7-17-16(18)9-10-23(20(17)25)13-19(24)22-12-15-6-5-11-28-15/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPSWKNCPDJKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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